Introduction: Defining Oleyl Stearate in the Context of Advanced Formulation
Introduction: Defining Oleyl Stearate in the Context of Advanced Formulation
An In-depth Technical Guide to Oleyl Stearate: Chemical Structure, Properties, and Applications
Oleyl stearate is a long-chain wax ester, a molecule formed from the esterification of stearic acid, a saturated fatty acid, with oleyl alcohol, an unsaturated fatty alcohol.[1][2] Its chemical identity is [(Z)-octadec-9-enyl] octadecanoate.[3] This compound is of significant interest to researchers, cosmetic scientists, and drug development professionals due to its unique physicochemical properties. It functions primarily as an emollient, occlusive agent, and a lipophilic excipient in a variety of formulations.[4][5]
This guide provides a comprehensive technical overview of oleyl stearate, moving from its fundamental chemical structure to its synthesis, properties, and critical applications in dermatological and pharmaceutical contexts. The narrative emphasizes the causal relationships between its molecular characteristics and its functional performance, offering field-proven insights for formulation development and scientific research.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of oleyl stearate's molecular identity is foundational to its application. It is a large, non-volatile molecule with the chemical formula C₃₆H₇₀O₂ and a molecular weight of approximately 534.9 g/mol .[1][6][]
Key Identifiers:
The structure consists of two C18 fatty chains:
-
Stearate Moiety: A saturated 18-carbon acyl chain derived from stearic acid.
-
Oleyl Moiety: An 18-carbon alkyl chain derived from oleyl alcohol, containing a single cis double bond at the C9 position.[1]
This combination of a fully saturated chain and a monounsaturated chain imparts a specific flexibility and spatial configuration to the molecule, influencing its melting point, viscosity, and interaction with other lipids, particularly those in the skin's stratum corneum.
Caption: Chemical structure of Oleyl Stearate (C₃₆H₇₀O₂).
Section 2: Physicochemical Properties
The utility of oleyl stearate in drug development and cosmetic science is dictated by its physical and chemical properties. Its large, hydrophobic nature results in very low water solubility and a high octanol-water partition coefficient (logP), making it an ideal component for lipid-based systems.
Table 1: Key Physicochemical Properties of Oleyl Stearate
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₇₀O₂ | [1][6][] |
| Molecular Weight | 534.94 g/mol | [2][6][] |
| Physical Form | Liquid | [2] |
| Melting Point | 30.5 °C | [2] |
| Boiling Point | 595.8 ± 29.0 °C (Predicted) | [2][8] |
| Density | 0.862 ± 0.06 g/cm³ (Predicted) | [2] |
| logP (o/w) | 16.680 (Estimated) | [2][8] |
| Water Solubility | 4.515e-012 mg/L @ 25 °C (Estimated) | [8] |
| Storage Temperature | -20°C | [2][] |
The melting point of ~30.5°C is particularly noteworthy. This means that at standard room temperature, it is a liquid or soft solid, but it is solid at typical refrigeration and freezer storage temperatures. This property influences the texture and stability of topical formulations, contributing to viscosity and skin feel. Its extremely high lipophilicity (logP ~16.68) confirms its role as an oil-phase component, readily miscible with other lipids and oils but immiscible with water.
Section 3: Synthesis and Manufacturing
Oleyl stearate can be produced through both traditional chemical synthesis and modern biocatalytic methods. The choice of method impacts yield, purity, and the environmental profile of the manufacturing process.
Chemical Synthesis: Fischer Esterification
The most common industrial route is the Fischer esterification of stearic acid with oleyl alcohol.[1] This is a condensation reaction where the two precursors are heated, typically in the presence of an acid catalyst, to form the ester and water.
Protocol: Standard Fischer Esterification for Oleyl Stearate
-
Reactant Preparation: Stearic acid and oleyl alcohol are combined in a reaction vessel, often in a 1:1 molar ratio.[1][9]
-
Catalyst Addition: A homogeneous acid catalyst like sulfuric acid or a heterogeneous catalyst such as sodium hydrogen sulfate (NaHSO₄) is introduced.[1][9] Heterogeneous catalysts are increasingly preferred to mitigate equipment corrosion and simplify purification.[1]
-
Reaction Conditions: The mixture is heated to temperatures typically ranging from 130°C to 160°C.[1][9]
-
Water Removal: To drive the equilibrium towards the product, water is continuously removed from the reaction mixture via distillation or the use of a desiccant.[1]
-
Reaction Monitoring & Quenching: The reaction is monitored (e.g., by measuring the acid value) until the desired conversion is achieved (e.g., 8 hours).[9]
-
Purification: The crude product is purified to remove the catalyst, unreacted starting materials, and by-products. This may involve neutralization, washing, and vacuum distillation.
Caption: Fischer esterification synthesis of Oleyl Stearate.
Biocatalytic Synthesis
Enzymatic synthesis offers a "greener" alternative, characterized by high specificity and milder reaction conditions.[1] Lipases, such as those from Candida rugosa, can effectively catalyze the esterification of stearic acid and oleyl alcohol.[1][10] This approach avoids harsh acid catalysts and high temperatures, reducing by-product formation and simplifying purification. While often associated with lower reaction rates, optimization of parameters like enzyme concentration, temperature (typically 40-60°C), and water activity can lead to high conversion yields (>90%).[10]
Section 4: Applications in Research and Drug Development
The properties of oleyl stearate make it a versatile tool for scientists in several fields.
Emollient and Occlusive Agent in Dermatology
In cosmetic and dermatological formulations, oleyl stearate functions as a skin-conditioning agent and emollient.[3][4] Its mechanism of action involves forming a thin, hydrophobic, and lubricating film on the stratum corneum.[1]
Key Functions:
-
Emolliency: It fills the spaces between corneocytes, leading to a smoother, softer skin surface. This is a direct result of its liquid/soft solid nature at skin temperature.
-
Occlusion: The hydrophobic film reduces the rate of transepidermal water loss (TEWL), helping to maintain skin hydration. This occlusive property is critical for treating dry skin conditions and maintaining the skin barrier function.
Its research value lies in its use as a model compound to study the physicochemical properties of emollients, such as spreading behavior and interaction with skin lipids.[1]
Caption: Mechanism of action of Oleyl Stearate as a skin emollient.
Excipient in Pharmaceutical Formulations
Oleyl stearate serves as a lipophilic excipient in various drug delivery systems, particularly for topical and transdermal applications.[5] Its properties are leveraged to:
-
Act as a Solvent/Carrier: It can dissolve or carry lipophilic active pharmaceutical ingredients (APIs), enhancing their incorporation into creams, ointments, and lotions.
-
Form Lipid-Based Systems: While direct studies on oleyl stearate in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) are not prevalent, its constituent parts (stearic acid and oleyl alcohol) are commonly used.[11][12] Stearic acid is a well-known solid lipid for creating nanoparticle matrices.[11] Oleyl stearate could function as a liquid lipid or matrix modifier in such systems to improve drug loading and control release.
-
Develop Oleogels: Its ability to interact with other lipids makes it a candidate for oleogel formulations, which are emerging as versatile drug delivery platforms for pediatric and geriatric applications.[13][14] Oleogels can modify the texture of oily vehicles and provide sustained release of APIs.[13]
Section 5: Analytical Characterization
For quality control and research purposes, the structure and purity of oleyl stearate must be verified.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for determining the molecular weight of large, non-volatile molecules like oleyl stearate.[1]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques are used to confirm the molecular structure, verifying the presence of the ester functional group, the long alkyl chains, and the cis-double bond.[10]
Section 6: Safety and Toxicology
The safety of oleyl stearate is a critical consideration for its use in products intended for human application. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl esters, including oleyl stearate, and concluded they are safe in the present practices of use and concentration when formulated to be non-irritating.[3] Studies on related compounds, such as octyl stearate, have shown very low acute oral toxicity and only minimal to mild transient skin and ocular irritation at use concentrations.[15] There is no evidence from available data to suggest systemic toxicity, as significant skin permeation is not expected.[15]
Conclusion
Oleyl stearate is a well-characterized wax ester with a valuable profile for scientists in cosmetic, dermatological, and pharmaceutical fields. Its unique structure, born from a saturated stearic acid and an unsaturated oleyl alcohol, gives rise to physicochemical properties that make it an excellent emollient, occlusive agent, and lipophilic excipient. An understanding of its synthesis, properties, and mechanisms of action enables researchers and formulators to leverage its full potential in developing stable, effective, and safe products for skin health and drug delivery.
References
-
Title: Oleyl Stearate | C36H70O2 | CID 5367704 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]
-
Title: oleyl stearate octadecanoic acid, 9-octadecenyl ester, (Z) - The Good Scents Company Source: The Good Scents Company URL: [Link]
-
Title: Oleyl stearate (inci) - Altmeyers Encyclopedia Source: Altmeyers Encyclopedia URL: [Link]
-
Title: Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed Source: PubMed URL: [Link]
-
Title: Oleyl Alcohol - Cosmetics Info Source: Cosmetics Info URL: [Link]
-
Title: Veganuary: How to tell if your nail & beauty products are vegan-friendly - Scratch Magazine Source: Scratch Magazine URL: [Link]
-
Title: What is Oleyl Stearate? - Paula's Choice EU Source: Paula's Choice EU URL: [Link]
-
Title: Oleyl stearate - CAS Common Chemistry Source: CAS Common Chemistry URL: [Link]
-
Title: Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Biosynthesis of Oleyl Oleate Wax Ester by Non-commercial Lipase - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Oleoyl stearate | C36H68O3 | CID 57504833 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]
-
Title: Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Oleic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: EXCIPIENTS - IOI Oleo GmbH Source: IOI Oleo GmbH URL: [Link]
-
Title: Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals Source: Taylor & Francis Online URL: [Link]
-
Title: Palm Oil in Lipid-Based Formulations and Drug Delivery Systems - PMC - NIH Source: PubMed Central URL: [Link]
-
Title: SYNTHESIS OF OLEYL OLEATE WAX ESTER USING ACIDIC HETEROGENEOUS CATALYSTS - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Development of oil-based gels as versatile drug delivery systems for pediatric applications Source: Science Advances URL: [Link]
-
Title: Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits - MDPI Source: MDPI URL: [Link]
-
Title: Role of the oil on glyceryl monostearate based oleogels | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
- Title: CN118178226A - Liquid crystal type emulsifier compound and application thereof in skin care product - Google Patents Source: Google Patents URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. OLEYL STEARATE | 17673-50-6 [chemicalbook.com]
- 3. Oleyl Stearate | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Oleic acid - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 8. oleyl stearate, 17673-50-6 [thegoodscentscompany.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
